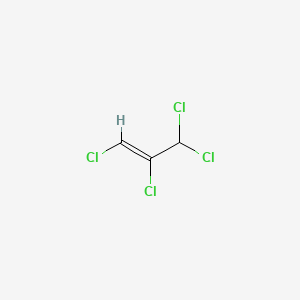
1,2,3,3-四氯丙烯
描述
1,2,3,3-Tetrachloropropene is a chlorinated hydrocarbon with the molecular formula C₃H₂Cl₄ . It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemicals. This compound is known for its stability and reactivity, making it valuable in industrial applications.
科学研究应用
1,2,3,3-Tetrachloropropene has several applications in scientific research:
Medicine: While not directly used in medicine, its derivatives are studied for potential pharmaceutical applications.
生化分析
Biochemical Properties
1,2,3,3-Tetrachloropropene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially causing cellular damage .
Cellular Effects
1,2,3,3-Tetrachloropropene affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1,2,3,3-Tetrachloropropene has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair mechanisms .
Molecular Mechanism
The molecular mechanism of 1,2,3,3-Tetrachloropropene involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. For instance, 1,2,3,3-Tetrachloropropene has been found to inhibit certain dehalogenase enzymes, which are responsible for the breakdown of halogenated compounds. This inhibition can result in the accumulation of toxic intermediates and subsequent cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,3-Tetrachloropropene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,2,3,3-Tetrachloropropene can degrade over time, leading to the formation of various degradation products. These products may have different biological activities and can influence cellular function in different ways. Long-term exposure to 1,2,3,3-Tetrachloropropene has been associated with chronic toxicity and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of 1,2,3,3-Tetrachloropropene vary with different dosages in animal models. At low doses, the compound may not cause significant adverse effects. At higher doses, it can lead to toxicity and adverse effects. For example, high doses of 1,2,3,3-Tetrachloropropene have been shown to cause liver and kidney damage in animal models. The compound’s toxicity is dose-dependent, with higher doses leading to more severe effects .
Metabolic Pathways
1,2,3,3-Tetrachloropropene is involved in various metabolic pathways. It can undergo biotransformation by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to cellular damage. The compound’s metabolism can also influence metabolic flux and metabolite levels, affecting overall cellular function .
Transport and Distribution
The transport and distribution of 1,2,3,3-Tetrachloropropene within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, 1,2,3,3-Tetrachloropropene can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. This accumulation can influence the compound’s biological activity and toxicity .
Subcellular Localization
The subcellular localization of 1,2,3,3-Tetrachloropropene can affect its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, 1,2,3,3-Tetrachloropropene may localize to the endoplasmic reticulum, where it can interact with enzymes involved in its metabolism. This localization can influence the compound’s effects on cellular function and toxicity .
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,3-Tetrachloropropene can be synthesized through the chlorination of 1,2,3-trichloropropane. The process involves the use of chlorine gas in the presence of actinic light, which facilitates the chlorination reaction. The reaction conditions typically include a temperature range of 150°C to 200°C and a reaction time of 0.4 to 2 hours .
Industrial Production Methods: The industrial production of 1,2,3,3-tetrachloropropene often involves a multi-step process. One common method includes the dehydrochlorination of 1,1,1,2,3-pentachloropropane using a ferric chloride catalyst. This process yields 1,2,3,3-tetrachloropropene as the main product .
化学反应分析
Types of Reactions: 1,2,3,3-Tetrachloropropene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated aldehydes or acids.
Reduction: Reduction reactions can convert 1,2,3,3-tetrachloropropene to less chlorinated hydrocarbons.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products:
Oxidation: Chlorinated aldehydes or acids.
Reduction: Less chlorinated hydrocarbons.
Substitution: Compounds with different functional groups replacing chlorine atoms.
作用机制
The mechanism of action of 1,2,3,3-tetrachloropropene involves its reactivity with various chemical agents. The molecular targets include carbon-carbon double bonds and chlorine atoms, which can undergo addition, substitution, or elimination reactions. The pathways involved in these reactions are influenced by the presence of catalysts and specific reaction conditions .
相似化合物的比较
1,1,2,3-Tetrachloropropene: Similar in structure but differs in the position of chlorine atoms.
1,1,3,3-Tetrachloropropane: Another chlorinated hydrocarbon with different reactivity and applications.
Uniqueness: 1,2,3,3-Tetrachloropropene is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific industrial chemicals and intermediates.
属性
IUPAC Name |
(Z)-1,2,3,3-tetrachloroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl4/c4-1-2(5)3(6)7/h1,3H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGQRTGGLWOBPG-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(Cl)Cl)\Cl)\Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20589-85-9, 34495-85-7 | |
| Record name | 1,2,3,3-Tetrachloropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020589859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,3-Tetrachloro-1-propene, (1Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034495857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,3-tetrachloropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,3-TETRACHLORO-1-PROPENE, (1Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4Y7W9U67Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the conformational preference of 1,2,3,3-tetrachloropropene in the gas phase?
A1: Gas-phase electron diffraction studies revealed that 1,2,3,3-tetrachloropropene predominantly exists in a conformation where the C3-hydrogen atom eclipses the carbon-carbon double bond. [] This conformation was also found to be dominant in related compounds like 1,1,2,3,3-pentachloropropene. [] Interestingly, a small amount of a second conformer, with the C3-hydrogen atom anti to the double bond, was also detected in the gas phase. []
Q2: Does 1,2,3,3-tetrachloropropene exhibit mutagenic properties?
A2: Research indicates that 1,2,3,3-tetrachloropropene shows mutagenic activity. In vitro studies using Salmonella typhimurium strain TA1535 demonstrated potent mutagenic effects. [] Furthermore, the compound induced chromosome aberrations in Chinese hamster ovary (CHO) cells, an effect that was enhanced by metabolic activation with rat liver enzymes. [] These findings suggest potential genotoxic risks associated with 1,2,3,3-tetrachloropropene exposure.
Q3: Can 1,2,3,3-tetrachloropropene undergo chemical transformations in the presence of a catalyst?
A3: Yes, 1,2,3,3-tetrachloropropene undergoes auto-condensation in the presence of aluminum chloride, a Lewis acid catalyst. [] This reaction leads to the formation of 1,2,3,4,5,5,6,6-octachlorohexene-1. [] Further treatment of the octochlorohexene with alcoholic potassium hydroxide solution yields hexachlorohexadienes. [] These reactions highlight the reactivity of 1,2,3,3-tetrachloropropene and its potential as a synthetic building block.
Q4: What analytical techniques are employed to study 1,2,3,3-tetrachloropropene?
A4: Several analytical techniques have been utilized to characterize and study 1,2,3,3-tetrachloropropene. Gas-phase electron diffraction was instrumental in determining the molecular structure and conformational preferences of the compound. [] Mutagenicity studies employed fluctuation tests with bacterial strains and chromosome aberration assays in mammalian cells. [] These methods provide valuable insights into the structural, conformational, and toxicological properties of this chlorinated compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1241496.png)

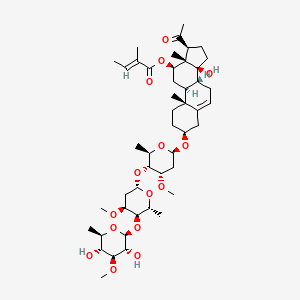
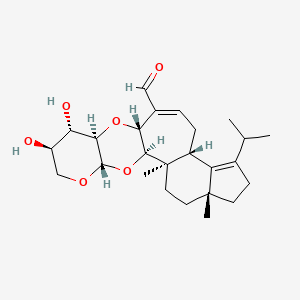

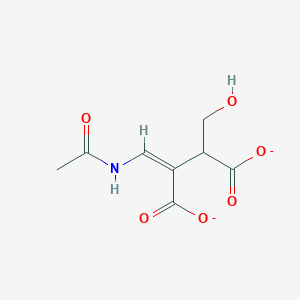
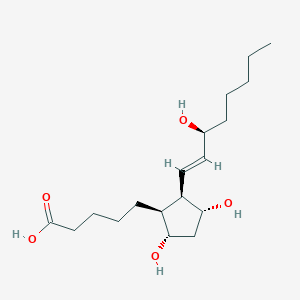
![4-[(6-nitro-1,3-benzodioxol-5-yl)methyleneamino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1241509.png)

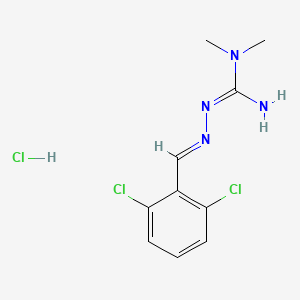

![(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1241516.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241517.png)

